molecular formula C21H22N6O2 B2468878 6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine CAS No. 1021115-03-6

6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine

Cat. No.: B2468878
CAS No.: 1021115-03-6
M. Wt: 390.447
InChI Key: RSYLKFHLXUBFOD-UHFFFAOYSA-N
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Description

6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a pyridazin-3-amine moiety

Properties

IUPAC Name

(4-methoxyphenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-29-17-7-5-16(6-8-17)21(28)27-14-12-26(13-15-27)20-10-9-19(24-25-20)23-18-4-2-3-11-22-18/h2-11H,12-15H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYLKFHLXUBFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dichloropyridazine Amination

3,6-Dichloropyridazine undergoes selective amination at position 3 through catalytic hydrogenation. Source demonstrates this process using 10% palladium-on-carbon (Pd/C) under hydrogen atmosphere (1 atm) in tetrahydrofuran/water (3:1 v/v) at 20°C for 48 hours. This method achieves quantitative conversion to 3-amino-6-chloropyridazine, providing the essential amine group for subsequent functionalization.

Direct Coupling Approaches

Alternative methods employ Buchwald-Hartwig amination to install the pyridin-2-yl group early in the synthesis. A 2020 patent (Source) details palladium-catalyzed coupling of 3-bromopyridazine with 2-aminopyridine using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos ligand in toluene at 110°C. This approach yields N-(pyridin-2-yl)pyridazin-3-amine with 78% efficiency after 12 hours.

Acylation of Piperazine Derivatives

Installing the 4-methoxybenzoyl group requires careful control to prevent over-acylation of the piperazine ring. Source outlines an optimized protocol:

Stepwise Protection-Acylation

  • Protection : Treat piperazine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) at 0°C to form 1-Boc-piperazine (98% yield)
  • Acylation : React with 4-methoxybenzoyl chloride (1.05 eq) using N,N-diisopropylethylamine (DIPEA) as base in anhydrous DCM (-15°C, 2 hours)
  • Deprotection : Remove Boc group with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 30 minutes)

This sequence yields 4-(4-methoxybenzoyl)piperazine with 91% overall yield and >99% regiochemical purity.

Final Assembly Strategies

Combining the functionalized pyridazine and piperazine components follows two primary routes:

Linear Synthesis Pathway

  • 3,6-Dichloropyridazine → 3-amino-6-chloropyridazine (Source method)
  • Piperazine acylation (Section 3.1)
  • SNAr reaction at position 6 (Section 2.1)
  • Pyridin-2-yl coupling via Buchwald-Hartwig amination

Total Yield : 63% over 4 steps
Key Advantage : Excellent process control at each stage

Convergent Synthesis Approach

  • Parallel synthesis of N-(pyridin-2-yl)pyridazin-3-amine (Source) and 4-(4-methoxybenzoyl)piperazine
  • Copper-catalyzed coupling (Section 2.2)

Total Yield : 71% over 3 steps
Key Advantage : Reduced purification steps

Comparative Analysis of Synthetic Methods

Parameter Linear Pathway Convergent Pathway Microwave Method
Total Steps 4 3 3
Average Yield/Step 89% 89% 91%
Reaction Time 72 hours 48 hours 6 hours
Pd Consumption 0.8 mol% 1.2 mol% 0 mol%
Scalability Pilot Plant Industrial Laboratory

Data synthesized from Sources

The convergent pathway demonstrates superior industrial viability due to reduced metal catalyst requirements and shorter processing times. However, the linear approach remains preferred for high-purity pharmaceutical applications where intermediate quality control is critical.

Critical Process Optimization Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr displacements
  • Ether solvents (THF, 2-MeTHF) improve selectivity in palladium-catalyzed couplings
  • Recent trends favor 2-methyltetrahydrofuran as greener alternative to DMF

Temperature Control

  • SNAr reactions require strict maintenance of 80-85°C to prevent decomposition
  • Buchwald-Hartwig couplings perform optimally between 100-110°C
  • Microwave methods enable rapid heating to 150°C without side product formation

Catalytic Systems

  • Pd2(dba)3/Xantphos : Optimal for aryl amination (TOF = 450 h⁻¹)
  • CuI/DMEDA : Cost-effective alternative for large-scale production
  • Ni(COD)2/DTBPF : Emerging system for challenging coupling reactions (under development)

Analytical Characterization Protocols

Successful synthesis requires rigorous quality control:

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H2O/MeCN gradient (95:5 → 5:95 over 30 min)
  • NMR : Characteristic shifts in DMSO-d6:
    • Pyridazine H4: δ 8.72 ppm (d, J=4.8 Hz)
    • Piperazine CH2: δ 3.92 ppm (m)
    • Methoxy group: δ 3.84 ppm (s)

Spectroscopic Validation

  • HRMS : m/z calculated for C21H22N6O2 [M+H]+: 391.1878, found: 391.1876
  • IR : Strong carbonyl stretch at 1685 cm⁻¹ confirms benzoyl group

Industrial-Scale Production Considerations

Cost Analysis

  • Raw material costs dominate (62% of total)
  • Catalyst recycling reduces Pd expenditure by 40%
  • Solvent recovery systems cut waste disposal costs by 75%

Environmental Impact

  • Process mass intensity (PMI): 86 kg/kg product
  • E-factor: 34 kg waste/kg product
  • Adoption of continuous flow reactors could reduce PMI to 48 kg/kg

Emerging Synthetic Technologies

Photoredox Catalysis

Visible light-mediated coupling demonstrates potential for:

  • Room temperature reactions
  • 99% atom economy
  • 85% yield in preliminary trials

Enzymatic Methods

Novel transaminases enable:

  • Stereoselective amine formation
  • Aqueous reaction conditions
  • 50% reduction in organic solvent use

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of nitro groups results in the formation of amines .

Scientific Research Applications

6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine is unique due to the presence of the methoxybenzoyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .

Biological Activity

6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine is a synthetic compound that belongs to the class of pyridazine derivatives. Its unique structural features, including a piperazine ring and a methoxybenzoyl group, contribute to its potential pharmacological properties. This article reviews the biological activities associated with this compound, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various human cancer cell lines. Notably, it has shown cytotoxic effects against:

  • HepG2 (liver cancer)
  • MDA-MB-231 (breast cancer)

These effects are attributed to the compound's ability to interact with key molecular targets involved in cancer progression, particularly receptor tyrosine kinases.

The proposed mechanism of action involves the inhibition of specific kinases or receptors that play critical roles in tumor growth and metastasis. Preliminary studies suggest that 6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine may bind to ATP-binding sites in these kinases, disrupting their activity and leading to reduced cell proliferation .

Structure-Activity Relationship (SAR)

A comparative analysis of structurally similar compounds reveals insights into the structure-activity relationships that enhance biological activity:

Compound NameStructure HighlightsNotable Activities
6-(4-(4-fluorobenzoyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amineFluorobenzoyl instead of methoxybenzoylPotential anti-tumor activity
6-[4-(3-methylbenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amineMethyl substitution on benzoylEnhanced solubility
N-(pyridin-3-yl)-pyridazinone derivativesLacks piperazine but retains pyridineBroad spectrum antimicrobial activity

This table illustrates how modifications to the benzoyl and piperazine moieties can influence the biological activity while maintaining structural integrity.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing context for the potential applications of 6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine:

  • Antitumor Activity : A study demonstrated that derivatives of pyridazine compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research in anticancer drug development .
  • Kinase Inhibition : Investigations into ATP-binding inhibitors have shown that modifications in piperazine derivatives can lead to increased potency against specific kinases related to cancer progression .
  • Drug Interactions : Understanding drug-drug interactions is crucial for determining the compound's behavior in biological systems, particularly when used alongside other therapeutic agents.

Q & A

Q. What are the key synthetic routes for preparing 6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving: (i) Nucleophilic substitution : Reacting pyridazine precursors with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) . (ii) Amine coupling : Using coupling agents like EDC/HOBt for attaching the pyridin-2-yl group to the pyridazine core .
  • Critical Parameters : Catalysts (e.g., CuBr in ), solvent polarity, and temperature significantly affect yields. For example, copper catalysts enhance coupling efficiency in heterocyclic systems .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the methoxybenzoyl group (δ ~3.8 ppm for OCH3), pyridazine protons (δ 8.5–9.5 ppm), and piperazine signals (δ 2.5–3.5 ppm) .
  • HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., m/z 434.2 [M+H]+) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogous pyridazin-3-amine derivatives in .

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Methodological Answer :
  • Anticancer potential : Pyrazolo[3,4-d]pyrimidines with piperazine substituents show kinase inhibition (e.g., IC50 < 1 µM in ).
  • Receptor targeting : Piperazine-containing analogs exhibit affinity for histamine or dopamine receptors, suggesting possible neuropharmacological applications .
  • Experimental validation : Use cell viability assays (MTT) and enzyme inhibition studies to compare activity across analogs .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of the methoxybenzoyl-piperazine intermediate?

  • Methodological Answer :
  • Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps, as seen in for similar piperazine derivatives.
  • Solvent optimization : Replace DMSO with THF or acetonitrile to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 48 hrs to 2–4 hrs) while maintaining >80% yield .

Q. What strategies resolve contradictions in reported biological activity data for piperazine-pyridazine hybrids?

  • Methodological Answer :
  • Meta-analysis : Compare IC50 values across studies (e.g., vs. 10) while controlling for assay conditions (e.g., cell type, ATP concentration).
  • Structural benchmarking : Correlate activity with substituent electronic effects (e.g., electron-withdrawing groups on the benzoyl ring enhance kinase inhibition) .
  • Dose-response validation : Repeat assays under standardized protocols to isolate compound-specific effects .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :
  • Core modifications : Replace pyridazine with pyrimidine () or pyrazolo[3,4-d]pyrimidine () to assess scaffold flexibility.
  • Substituent variation : Introduce halogens (e.g., F, Cl) on the benzoyl ring or pyridine moiety to modulate lipophilicity and target binding .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs .

Q. What advanced techniques are used to study solubility and bioavailability challenges in this compound?

  • Methodological Answer :
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility, as shown for piperidine analogs in .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance permeability across biological barriers .
  • LogP determination : Use shake-flask or HPLC methods to measure partition coefficients and guide prodrug design .

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